molecular formula C13H14ClF2NO B2934334 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one CAS No. 2411295-69-5

2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B2934334
CAS No.: 2411295-69-5
M. Wt: 273.71
InChI Key: LZAKKIMEGCGIBH-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring substituted with a 3,4-difluorophenyl group and a chloro-propanone moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one typically involves the following steps:

  • Formation of the Pyrrolidinyl Ring: The pyrrolidinyl ring can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the 3,4-Difluorophenyl Group: This step often involves electrophilic aromatic substitution reactions where the difluorophenyl group is introduced to the pyrrolidinyl ring.

  • Chlorination and Ketone Formation: The final steps include chlorination of the appropriate precursor and subsequent formation of the ketone group.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale chemical reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can reduce the ketone group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acid derivatives.

  • Reduction: Formation of corresponding alcohols.

  • Substitution: Formation of various substituted pyrrolidinyl compounds.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance. Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways. Medicine: Industry: Use in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethanol:

  • 3,4-Difluorophenylpyrrolidine: Another related compound used in organic synthesis and drug development.

Uniqueness: 2-Chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one stands out due to its specific combination of functional groups, which may confer unique chemical properties and biological activities compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-chloro-1-[3-(3,4-difluorophenyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c1-8(14)13(18)17-5-4-10(7-17)9-2-3-11(15)12(16)6-9/h2-3,6,8,10H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAKKIMEGCGIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)C2=CC(=C(C=C2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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